molecular formula C18H17NO4 B13134389 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione CAS No. 13217-65-7

2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione

Cat. No.: B13134389
CAS No.: 13217-65-7
M. Wt: 311.3 g/mol
InChI Key: VDIFWXJQMUAUMY-UHFFFAOYSA-N
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Description

2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by the presence of butylamino and dihydroxy groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione typically involves the following steps:

    Nitration: Anthracene is nitrated to form 1,4-dinitroanthracene.

    Reduction: The nitro groups are reduced to amino groups, yielding 1,4-diaminoanthracene.

    Alkylation: The amino groups are then alkylated with butylamine to form 2-(Butylamino)-1,4-diaminoanthracene.

    Oxidation: Finally, the compound is oxidized to introduce the quinone structure, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The quinone structure can be reduced back to dihydroxy groups.

    Substitution: The butylamino group can participate in substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of anthracene derivatives.

    Substitution: Formation of various substituted anthraquinones depending on the substituent introduced.

Scientific Research Applications

2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Investigated for its potential anticancer properties, as anthraquinones are known to intercalate with DNA.

    Industry: Utilized as a dye or pigment in various industrial applications due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with biological molecules. In the context of its anticancer properties, it is believed to intercalate with DNA, disrupting the replication process and leading to cell death. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxyanthraquinone: Lacks the butylamino group, making it less hydrophobic.

    2-Aminoanthraquinone: Contains an amino group instead of a butylamino group, affecting its reactivity and solubility.

    2-(Ethylamino)-1,4-dihydroxyanthracene-9,10-dione: Similar structure but with an ethyl group instead of a butyl group, leading to different physical properties.

Uniqueness

2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of the butylamino group, which enhances its hydrophobicity and affects its interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

13217-65-7

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

2-(butylamino)-1,4-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H17NO4/c1-2-3-8-19-12-9-13(20)14-15(18(12)23)17(22)11-7-5-4-6-10(11)16(14)21/h4-7,9,19-20,23H,2-3,8H2,1H3

InChI Key

VDIFWXJQMUAUMY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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